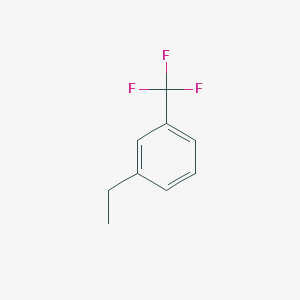

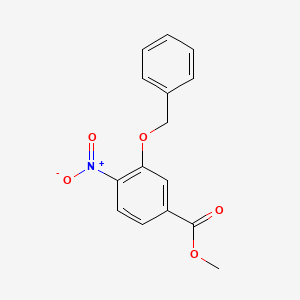

Methyl 3-(benzyloxy)-4-nitrobenzoate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves various chemical reactions, including tandem oxidative aminocarbonylation-cyclization reactions carried out in the presence of catalytic amounts of PdI2 in conjunction with an excess of KI under specific conditions .Molecular Structure Analysis

The molecular structure of a compound can be investigated using quantum chemical computations. These studies are crucial for understanding the electronic behavior and stability of the compound .Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Physical And Chemical Properties Analysis

The physical properties of related benzoate compounds have been extensively studied. For instance, the crystal packing, hydrogen bonding patterns, and planarity of the molecules are crucial for understanding the stability and solubility of compounds .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Analytical Characterization of Cyclization Products

- Summary of Application : This research focuses on the synthesis and characterization of cyclization products of a similar compound, 3-Propargyloxy-5-benzyloxy-benzoic acid methyl ester. The study is part of ongoing research on chromane derivatives as inhibitors of the salicylate synthase from M. tuberculosis .

- Methods of Application : The molecular structure of the new compound was elucidated using 1D and 2D NMR analyses, FT-IR, ESI-MS, and HRMS .

- Results or Outcomes : The research led to the synthesis of a pool of derivatives, which were tested for their inhibitory effect towards the salicylate synthase MbtI from M. tuberculosis, demonstrating promising activities .

2. Tyrosinase Inhibitors Naturally Present in Plants and Synthetic Modifications

- Summary of Application : This review explores different chemical derivatives used as anti-melanogenic compounds. These include natural compounds present in plants and semi-synthetic and synthetic compounds inspired by these natural products .

- Methods of Application : The review discusses how appropriately designed scaffolds inspired by the structures of natural compounds are used to develop novel synthetic inhibitors .

- Results or Outcomes : The review summarizes the results of numerous studies, which could lead to the development of effective anti-tyrosinase agents with increased efficiency and safety in the near future .

3. Synthesis of a Fragment of a Novel Cytotoxic Cyclodepsipeptide

- Summary of Application : This study focuses on the synthesis of (S)-methyl 3-(((benzyloxy) carbonyl) amino)-7-hydroxyheptanoate, a fragment of a novel cytotoxic cyclodepsipeptide onchidin .

- Methods of Application : The fragment was synthesized through a six-step process .

- Results or Outcomes : The study does not provide specific results or outcomes .

4. Synthesis and Structural Analysis of Transition Metal Complexes

- Summary of Application : This research focuses on the synthesis, structural analysis, in vitro antioxidant, antimicrobial activity, and molecular docking studies of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde .

- Methods of Application : The Schiff base ligands coordinated via nitrogen of azomethine and deprotonated phenolic oxygen atoms (ONO) with metal ions in a 1:1 molar ratio .

- Results or Outcomes : The synthesized metal (II) complexes showed high potency in in vitro antioxidant activity and were more toxic than free Schiff base ligands in in vitro antimicrobial activities .

5. Benzylic Oxidations and Reductions

- Summary of Application : This study focuses on the oxidation of alkyl side-chains and the reduction of nitro groups and aryl ketones .

- Methods of Application : The oxidation is normally effected by hot acidic permanganate solutions, but for large scale industrial operations, catalyzed air-oxidations are preferred .

- Results or Outcomes : The study provides a method for preparing substituted benzoic acids .

6. Preparation of 1-[2-[2-(benzyloxy)-6-nitrophenyl]vinyl]pyrrolidine

- Summary of Application : This compound, 1-Benzyloxy-2-methyl-3-nitrobenzene, may be used in the preparation of 1-[2-[2-(benzyloxy)-6-nitrophenyl]vinyl]pyrrolidine .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The study does not provide specific results or outcomes .

7. Synthesis and Structural Analysis of Transition Metal Complexes

- Summary of Application : This research focuses on the synthesis, structural analysis, in vitro antioxidant, antimicrobial activity, and molecular docking studies of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde .

- Methods of Application : The Schiff base ligands coordinated via nitrogen of azomethine and deprotonated phenolic oxygen atoms (ONO) with metal ions in a 1:1 molar ratio .

- Results or Outcomes : The synthesized metal (II) complexes are highly potent and also show good efficiency for decolourizing the purple-coloured solution of DPPH compared to free Schiff base ligands .

8. Benzylic Oxidations and Reductions

- Summary of Application : This study focuses on the oxidation of alkyl side-chains and the reduction of nitro groups and aryl ketones .

- Methods of Application : The oxidation is normally effected by hot acidic permanganate solutions, but for large scale industrial operations, catalyzed air-oxidations are preferred .

- Results or Outcomes : The study provides a method for preparing substituted benzoic acids .

9. Preparation of 1-[2-[2-(benzyloxy)-6-nitrophenyl]vinyl]pyrrolidine

- Summary of Application : This compound, 1-Benzyloxy-2-methyl-3-nitrobenzene, may be used in the preparation of 1-[2-[2-(benzyloxy)-6-nitrophenyl]vinyl]pyrrolidine .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The study does not provide specific results or outcomes .

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 4-nitro-3-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-20-15(17)12-7-8-13(16(18)19)14(9-12)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCJSGXSVJQJRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567612 | |

| Record name | Methyl 3-(benzyloxy)-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(benzyloxy)-4-nitrobenzoate | |

CAS RN |

209528-69-8 | |

| Record name | Methyl 3-(benzyloxy)-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1354912.png)